2-Bromo-5-fluoroaniline
Overview
Description
2-Bromo-5-fluoroaniline is an organic compound with the molecular formula C6H5BrFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine and fluorine atoms at the 2 and 5 positions, respectively . This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-5-fluoroaniline involves the hydrogenation of 2-bromo-5-fluoronitrobenzene. The process includes adding methanol, 2-bromo-5-fluoronitrobenzene, W-4 Raney nickel, and a bromine inhibitor into a hydrogenation kettle. The reaction mixture is then subjected to hydrogenation . After the reaction is complete, the solution is filtered under a nitrogen atmosphere, and methanol is removed by vacuum distillation. The residue is then washed with n-hexane and process water, followed by crystallization to obtain the final product .
Industrial Production Methods
The industrial production of this compound typically follows the same synthetic route as described above. The process is optimized for large-scale production by ensuring high purity and yield, and by implementing continuous and automated production techniques .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce nitro or amino derivatives .
Scientific Research Applications
2-Bromo-5-fluoroaniline is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: It acts as an intermediate in the synthesis of drugs with potential therapeutic applications.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoroaniline depends on its specific application. In pharmaceutical research, it may act by interacting with specific molecular targets such as enzymes or receptors. The exact pathways and targets can vary based on the derivative or final product synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoroaniline
- 2-Bromo-3-fluoroaniline
- 4-Bromo-2-fluoroaniline
- 5-Bromo-2-fluoroaniline
Uniqueness
2-Bromo-5-fluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of certain pharmaceuticals and agrochemicals that require this specific substitution pattern for their activity .
Properties
IUPAC Name |
2-bromo-5-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTXFEKVHSFTDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378367 | |
Record name | 2-Bromo-5-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-99-2 | |
Record name | 2-Bromo-5-fluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the preparation method for 2-bromo-5-fluoroaniline described in the research paper?
A1: The research paper [] outlines a novel method for synthesizing this compound. The significance lies in its advantages over potential previous methods. The authors emphasize the following benefits:
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